N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide
Description
Properties
CAS No. |
851407-96-0 |
|---|---|
Molecular Formula |
C25H24N2O2 |
Molecular Weight |
384.479 |
IUPAC Name |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C25H24N2O2/c1-16-10-11-20-14-21(25(29)27-24(20)17(16)2)12-13-26-23(28)15-19-8-5-7-18-6-3-4-9-22(18)19/h3-11,14H,12-13,15H2,1-2H3,(H,26,28)(H,27,29) |
InChI Key |
HDZRGRCWBYTUBL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CC3=CC=CC4=CC=CC=C43)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide, commonly referred to as compound 851408-31-6, is a synthetic derivative of quinoline that has garnered attention for its potential biological activities. This compound's structure includes a quinoline moiety known for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is C22H24N2O2, with a molecular weight of 348.4 g/mol. The compound features a unique combination of naphthalene and quinoline structures that may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 851408-31-6 |
| Molecular Formula | C22H24N2O2 |
| Molecular Weight | 348.4 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The quinoline structure is known to interact with DNA and enzymes, potentially inhibiting their function. This interaction can disrupt critical cellular processes such as cell proliferation and apoptosis.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds related to the quinoline structure. For instance, derivatives similar to N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-naphthalenamide have shown significant cytotoxic effects against various cancer cell lines.
Case Study:
In a study examining the effects on Caco-2 cells (human colorectal adenocarcinoma), it was found that certain derivatives reduced cell viability significantly (p < 0.001). The incorporation of specific substituents on the quinoline ring enhanced anticancer activity compared to untreated controls .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Its structure suggests possible interactions with bacterial enzymes or membranes.
Research Findings:
Compounds with similar structures have demonstrated broad-spectrum antifungal activity against drug-resistant strains of Candida spp., indicating that N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-naphthalenamide could be effective against resistant pathogens .
Structure–Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is crucial for drug development. The presence of specific functional groups in the naphthalene and quinoline moieties can significantly influence the compound's efficacy.
| Substituent | Effect on Activity |
|---|---|
| Methyl groups on quinoline | Enhanced anticancer activity against Caco-2 cells |
| Naphthalene substitution | Improved antimicrobial properties |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its dihydroquinoline-ethyl-naphthalene architecture. Key comparisons with similar acetamide derivatives include:
Key Observations :
- Dihydroquinoline vs. Triazole/Pyrazole Cores: The dihydroquinoline moiety in the target compound may confer distinct electronic properties compared to triazole (e.g., compound 6a) or pyrazole (e.g., compound in ) cores.
- Substituent Effects: The 7,8-dimethyl groups on the dihydroquinoline ring increase steric bulk, possibly affecting binding to biological targets. In contrast, the dichlorophenyl group in ’s compound introduces electronegative atoms, favoring halogen bonding .
- Naphthalene Modifications : The target compound’s naphthalen-1-yl group differs from hydroxylated () or methoxy-substituted () analogs. Hydroxyl groups improve aqueous solubility (e.g., ), while methoxy groups enhance electron-donating effects .
Spectroscopic and Crystallographic Comparisons
- IR and NMR Data : The target compound’s acetamide group would exhibit characteristic C=O stretches near 1670–1680 cm⁻¹, similar to compound 6b (C=O at 1682 cm⁻¹) . The absence of nitro groups (cf. 6b and 6c) simplifies the NMR spectrum, as nitro substituents cause deshielding in aromatic regions .
- Crystallography: The dihydroquinoline core may adopt planar conformations analogous to pyrazolyl acetamides in , which exhibit dihedral angles of 44.5–77.5° between aromatic rings. Such angles influence packing efficiency and solubility .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the quinoline core via cyclization of substituted anilines with diketones under acidic conditions (e.g., H₂SO₄) .
- Step 2 : Alkylation or amidation to introduce the naphthalene-acetamide moiety. For example, coupling 2-(naphthalen-1-yl)acetic acid with the quinoline intermediate using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Critical Parameters :
- Temperature : 0–5°C for amide bond formation to minimize racemization .
- Solvent : Dichloromethane (DCM) or DMF for polar intermediates .
- Purification : Gradient silica gel chromatography (hexane:ethyl acetate) followed by recrystallization (e.g., ethyl acetate/hexane) to achieve >95% purity .
- Yield Optimization : Adjust stoichiometry (1.2–1.5 equivalents of acylating agents) and reaction time (12–24 hours for amidation) .
Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm regiochemistry and substituent orientation. Key signals include:
- Quinoline C=O at δ ~168–170 ppm in ¹³C NMR .
- Naphthalene aromatic protons as multiplet clusters (δ 7.2–8.2 ppm) in ¹H NMR .
- IR Spectroscopy : Stretch frequencies for amide C=O (~1670–1690 cm⁻¹) and quinoline C=O (~1640–1660 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
Q. What in vitro assays are used for preliminary biological screening?
- Methodological Answer :
- Enzyme Inhibition : Target-specific assays (e.g., kinase or protease inhibition) using fluorescence-based readouts (IC₅₀ determination) .
- Cytotoxicity : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
- Binding Affinity : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure interactions with proteins (e.g., BSA for plasma stability) .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs with improved target selectivity?
- Methodological Answer :
- Molecular Docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses with target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding with the quinoline C=O and hydrophobic interactions with the naphthalene group .
- SAR Analysis : Systematically modify substituents (e.g., methyl groups on the quinoline, naphthalene substitution patterns) and calculate binding free energies (ΔG) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Q. How do researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Purity Validation : Re-analyze disputed batches via HPLC-UV/MS to rule out impurities (>98% purity required) .
- Assay Standardization :
- Use identical cell lines (e.g., ATCC-certified HeLa) and passage numbers.
- Normalize data to internal controls (e.g., % inhibition relative to vehicle) .
- Meta-Analysis : Compare logP values (e.g., calculated via ChemAxon) to assess bioavailability differences .
Q. What strategies are employed to study structure-activity relationships (SAR) for the naphthalene-acetamide moiety?
- Methodological Answer :
- Analog Synthesis : Replace naphthalene with biphenyl or indole groups via Suzuki-Miyaura coupling .
- Pharmacophore Mapping : Identify critical residues using MOE or Phase software. The naphthalene’s planar structure often enhances π-π stacking with aromatic protein pockets .
- Bioisosteric Replacement : Substitute the acetamide linker with sulfonamide or urea groups to modulate solubility .
Data Contradiction Analysis
Q. Why do some studies report divergent IC₅₀ values for kinase inhibition?
- Resolution Framework :
- Kinase Isoforms : Test against multiple isoforms (e.g., EGFR T790M vs. wild-type) .
- ATP Concentration : Use physiological ATP levels (1 mM) in assays to avoid artificial inhibition .
- Orthogonal Validation : Confirm hits via Western blotting for phosphorylated substrates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
